molecular formula C17H14ClNO6 B14361084 Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate CAS No. 92270-84-3

Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate

Cat. No.: B14361084
CAS No.: 92270-84-3
M. Wt: 363.7 g/mol
InChI Key: OCHNCDOWUVYXSB-UHFFFAOYSA-N
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Description

Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of a chloro group, a nitrobenzoyl group, and an ethyl ester group attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.

    Esterification: The final step involves the esterification of the phenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxyacetates.

    Hydrolysis: Formation of phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions.

Comparison with Similar Compounds

Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate can be compared with other similar compounds such as:

    Ethyl 4-nitrobenzoylacetate: Similar structure but lacks the chloro group.

    Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the nitro group.

    Ethyl 4-chlorobenzoate: Similar structure but lacks the phenoxyacetate backbone.

These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups.

Properties

CAS No.

92270-84-3

Molecular Formula

C17H14ClNO6

Molecular Weight

363.7 g/mol

IUPAC Name

ethyl 2-[3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate

InChI

InChI=1S/C17H14ClNO6/c1-2-24-16(20)10-25-13-7-8-14(15(18)9-13)17(21)11-3-5-12(6-4-11)19(22)23/h3-9H,2,10H2,1H3

InChI Key

OCHNCDOWUVYXSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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